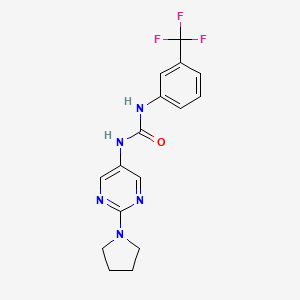

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions.

Formation of the Urea Derivative: The final step involves the reaction of the pyrimidine derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been evaluated for its antiproliferative properties against various cancer cell lines. In studies involving derivatives of similar urea structures, compounds with pyrimidine moieties demonstrated significant activity against the National Cancer Institute (NCI)-60 human cancer cell lines. For instance, derivatives showed broad-spectrum antiproliferative activity with notable mean percentage inhibition values at a concentration of 10 µM . Specifically, compounds exhibiting structural similarities to 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea have been linked to lethal effects on melanoma and renal cancer cell lines, indicating a promising avenue for further investigation in cancer therapeutics .

Mechanistic Insights

Research into the mechanisms of action for compounds in this class suggests that they may interfere with cellular processes critical for cancer cell survival and proliferation. The introduction of different substituents on the phenyl groups has been shown to influence the electronic properties and hydrophobicity of the compounds, which can affect their binding affinity to biological targets . This property is essential for optimizing their anticancer efficacy.

Synthesis and Structural Variability

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. For instance, recent studies have explored the synthesis of novel trifluoromethyl pyrimidine derivatives through four-step reactions, yielding compounds with diverse biological activities . This flexibility in synthesis enables researchers to tailor compounds for specific biological interactions.

Potential as Allosteric Modulators

The compound's structural features suggest potential applications as allosteric modulators for G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery for central nervous system disorders . Allosteric modulation represents a promising strategy for developing novel therapeutics with potentially fewer side effects compared to traditional orthosteric drugs.

Case Study: Antiproliferative Screening

In a notable study, a series of diarylurea derivatives were synthesized and screened against various cancer cell lines. Among these, certain derivatives exhibited significant growth inhibition at concentrations as low as 10 µM, prompting further investigation into their structure-activity relationships .

Case Study: Mechanistic Studies on Pyrimidine Derivatives

Another study highlighted the importance of specific substituents on pyrimidine derivatives that enhance their anticancer activity. The presence of trifluoromethyl groups was associated with improved potency against selected cancer cell lines, demonstrating how structural modifications can lead to enhanced therapeutic profiles .

Data Summary Table

Wirkmechanismus

The mechanism of action of 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea: can be compared with other urea derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the trifluoromethyl group and the pyrrolidine ring, which may confer unique biological activities and chemical properties compared to other similar compounds.

Biologische Aktivität

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a pyrimidine ring, a pyrrolidine moiety, and a urea functional group, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H20F3N5O, and its molecular weight is approximately 389.39 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C18H20F3N5O |

| Molecular Weight | 389.39 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The urea moiety may facilitate hydrogen bonding with target proteins, while the pyrimidine and pyrrolidine rings can provide additional binding interactions.

Antimicrobial Activity

Recent studies have shown that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar scaffolds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the range of 250 µg/mL .

Anti-inflammatory Effects

Research indicates that compounds containing the pyrimidine and urea functionalities can inhibit pro-inflammatory cytokines. In vitro studies have reported IC50 values ranging from 0.01 to 0.1 µM for related compounds in inhibiting IL-17 and TNFα production . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Potential

The compound's ability to modulate key signaling pathways involved in cancer progression has been explored. Studies have indicated that similar structures can inhibit cell proliferation in various cancer cell lines, with some derivatives showing IC50 values below 1 µM against human cancer cells . The precise mechanism likely involves interference with cell cycle regulators or apoptosis pathways.

Case Studies

- Study on Antimicrobial Activity :

- Inflammation Model :

Eigenschaften

IUPAC Name |

1-(2-pyrrolidin-1-ylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N5O/c17-16(18,19)11-4-3-5-12(8-11)22-15(25)23-13-9-20-14(21-10-13)24-6-1-2-7-24/h3-5,8-10H,1-2,6-7H2,(H2,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOPKYUJSDIRNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.